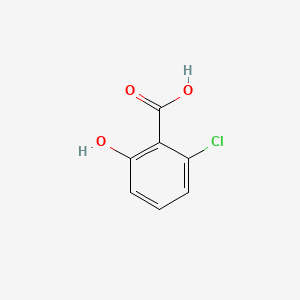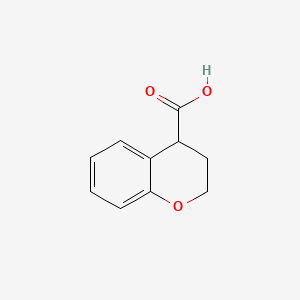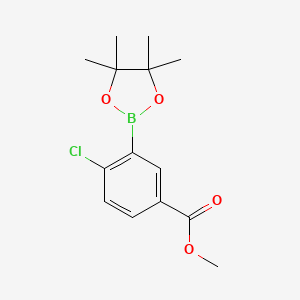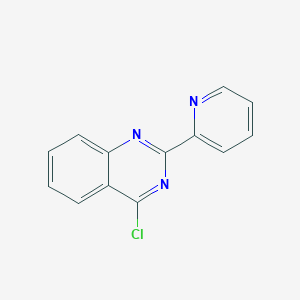
4-Chloro-2-(pyridin-2-yl)quinazoline
Übersicht
Beschreibung
4-Chloro-2-(pyridin-2-yl)quinazoline, also known as CPQ, is a quinazoline derivative with a variety of applications in scientific research. It has been used in a number of studies to investigate a variety of biological processes, including drug metabolism, cancer cell signaling, and cell death. CPQ has been shown to have a wide range of biochemical and physiological effects, and it has been used in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterium tuberculosis Properties
4-Chloro-2-(pyridin-2-yl)quinazoline derivatives have been evaluated for their anti-Mycobacterium tuberculosis properties. A study by Dilebo et al. (2021) found that these compounds showed promising in vitro efficacy against Mycobacterium tuberculosis H37Rv strain, suggesting potential application in tuberculosis treatment (Dilebo et al., 2021).
Structural Diversity in Zinc Complexes
The ligand's ability to form structurally diverse zinc complexes has been researched. Dwivedi et al. (2016) reported the synthesis and study of zinc complexes with this ligand, highlighting its capacity to adopt different conformations and geometries depending on the metal salt anion, which could be important for developing new materials with specific photophysical properties (Dwivedi et al., 2016).
Antitumor and Antimicrobial Properties
Studies have also highlighted the antitumor and antimicrobial potential of this compound derivatives. Eweas et al. (2021) synthesized derivatives that demonstrated selective antibacterial activity, indicating their potential as leads for antimicrobial drug development (Eweas et al., 2021).
EGFR Inhibitors in Cancer Therapy
This compound derivatives have been investigated as EGFR inhibitors, which are important in cancer therapy. Allam et al. (2020) synthesized derivatives showing potent EGFR inhibitory activity and conducted in vitro cytotoxicity tests, suggesting their application in targeted anticancer therapies (Allam et al., 2020).
Synthesis and Modification for Diverse Activities
Research has also focused on synthesizing and modifying this compound to obtain compounds with various biological activities. Baitiche et al. (2004) synthesized new derivatives and explored their potential as pharmacophores for tyrosine kinase inhibitors and adenosine antagonists, indicating a wide range of possible applications (Baitiche et al., 2004).
Wirkmechanismus
Target of Action:
The primary target of 4-Chloro-2-(pyridin-2-yl)quinazoline is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . This receptor plays a crucial role in excitatory neurotransmission within the central nervous system (CNS). By binding to the non-competitive site of AMPA receptors, this compound modulates their activity .
Mode of Action:
Upon binding to AMPA receptors, this compound alters the receptor’s conformation and function. This interaction leads to changes in ion channel conductance, specifically an increase in sodium and calcium influx. Consequently, neuronal excitability is enhanced, affecting synaptic transmission and neuronal firing .
Biochemical Pathways:
The affected pathways include glutamatergic signaling and downstream cascades. Activation of AMPA receptors triggers intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and protein kinase C (PKC) pathway. These pathways regulate gene expression, synaptic plasticity, and neuronal survival .
Eigenschaften
IUPAC Name |
4-chloro-2-pyridin-2-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSCSKJHXQJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359002 | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91748-47-9 | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-2-yl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




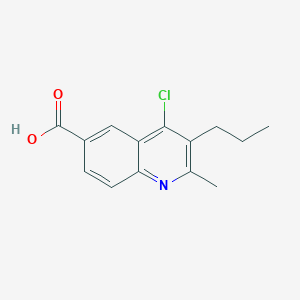

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)
![2-chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B3024651.png)
![2-Chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B3024652.png)


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3024658.png)
